(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione
Description
This purine derivative is characterized by a unique (E)-3,4-dimethoxystyryl group at position 8 and diethyl substituents at positions 1 and 3. Its microcrystalline form (average particle size <50 µm) enhances solubility, stability, and bioavailability, making it a promising candidate for pharmaceutical formulations .
Properties
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFYJVITWLNDJA-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155270-98-7 | |
| Record name | (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Formation of 6-amino-1,3-diethyluracil (96)
The synthesis begins with the condensation of N,N-diethylurea (94) and cyanoacetic acid (95) in acetic anhydride under basic conditions (NaOH). This yields 6-amino-1,3-diethyluracil (96) through cyclization and dehydration:
Nitrosation and Reduction
Nitrosation of 96 with sodium nitrite (NaNO₂) in acetic acid/water introduces a nitroso group at the 5-position. Subsequent reduction using sodium dithionite (Na₂S₂O₄) and ammonia (NH₃) yields 5,6-diamino-1,3-diethyluracil (97) :
Coupling with 3,4-Dimethoxycinnamic Acid (98)
The critical styryl side chain is introduced via an EDC-mediated coupling between 97 and 3,4-dimethoxycinnamic acid (98) . This step forms an amide intermediate, which is isolated and purified before cyclization:
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Coupling agent: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Temperature: Room temperature (20–25°C)
-
Time: 12–16 hours
Cyclization to Purine Dione (99)
The amide intermediate undergoes base-mediated cyclization to form the purine dione 99 . Treatment with aqueous sodium hydroxide (NaOH) at elevated temperatures facilitates ring closure:
Optimization Notes :
-
NaOH concentration : 2–4 M
-
Temperature : 60–80°C
-
Reaction time : 4–6 hours
Methylation to Istradefylline (XII)
The final step involves selective methylation of 99 at the 7-position using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃):
Key Parameters :
-
Methylating agent : MeI (1.2–1.5 equivalents)
-
Base : K₂CO₃ (2.0 equivalents)
-
Solvent : DMF
-
Temperature : 50–60°C
-
Time : 8–10 hours
While the Kyowa Hakko Kogyo route remains the most widely cited, recent modifications aim to improve scalability and yield:
Catalytic Coupling Strategies
Palladium-catalyzed cross-coupling between halogenated purine intermediates and styryl boronic acids has been explored but faces challenges in regioselectivity.
Enzymatic Resolution
Racemic mixtures generated during early steps have been resolved using lipases, though industrial adoption remains limited due to cost.
Analytical Characterization
Critical quality attributes of istradefylline are verified via:
-
Mass spectrometry : Molecular ion peak at m/z 384.43 (C₂₀H₂₄N₄O₄).
-
X-ray crystallography : Confirms (E)-configuration of the styryl group.
Industrial-Scale Production Considerations
Process Optimization
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,4-Dimethoxycinnamic acid | 1,200–1,500 |
| EDC | 800–1,000 |
| MeI | 2,500–3,000 |
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of ethyl-substituted purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Parkinson's Disease
Istradefylline is primarily indicated as an adjunct therapy for patients with Parkinson's disease who experience "OFF" episodes while on stable doses of levodopa and carbidopa. It works by inhibiting adenosine A2A receptors in the brain, which are implicated in motor control and are found in high concentrations in the basal ganglia—a region affected by Parkinson's disease.
- Mechanism of Action : By blocking adenosine A2A receptors, Istradefylline enhances dopaminergic signaling, thereby improving motor function and reducing OFF time in patients .
- Clinical Trials : Clinical studies have demonstrated that Istradefylline can significantly reduce the frequency of OFF episodes. For instance, a pivotal trial showed that patients treated with Istradefylline experienced a statistically significant reduction in OFF time compared to placebo .
Pharmacokinetics and Safety Profile
Istradefylline has a long half-life of approximately 64 to 69 hours, allowing for once-daily dosing. Its pharmacokinetic profile includes:
- Absorption : Peak plasma concentrations are achieved within 2 hours post-administration.
- Metabolism : It is primarily metabolized by CYP enzymes (CYP1A1, CYP3A4), with active metabolites contributing to its effects .
- Adverse Effects : Common side effects include dyskinesia, hallucinations, and impulse control disorders. Monitoring is advised for patients starting this medication .
Neuroprotective Effects
Recent studies have suggested that Istradefylline may also possess neuroprotective properties beyond its role as an A2A receptor antagonist. Research indicates potential benefits in reducing oxidative stress and inflammation within neural tissues.
- Study Findings : In vitro studies have shown that Istradefylline can mitigate neuronal apoptosis induced by toxic agents . Animal models have further supported these findings, indicating a reduction in neurodegeneration markers.
Comparative Analysis of Efficacy
The following table summarizes the efficacy of Istradefylline compared to other adjunct therapies for Parkinson's disease:
| Drug Name | Mechanism of Action | Efficacy (Reduction in OFF Time) | Common Side Effects |
|---|---|---|---|
| Istradefylline | A2A receptor antagonist | Significant | Dyskinesia, hallucinations |
| Amantadine | NMDA receptor antagonist | Moderate | Nausea, dizziness |
| Safinamide | Dual mechanism (MAO-B inhibitor + glutamate modulator) | Moderate to significant | Insomnia, headache |
Mechanism of Action
The mechanism of action of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, particularly the A2A receptor. By antagonizing this receptor, the compound can modulate neurotransmitter release and neuronal activity, leading to its therapeutic effects in neurological disorders. The molecular pathways involved include the inhibition of adenosine-mediated signaling, which can reduce neuroinflammation and improve motor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Purine Derivatives
Structural and Functional Group Analysis
The compound’s distinctiveness arises from its substituents:
- Position 1 and 3 : Diethyl groups increase lipophilicity compared to methyl or smaller alkyl substituents.
Data Table: Key Comparisons
Key Research Findings
A. Solubility and Bioavailability
Biological Activity
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Istradefylline (CAS No. 155270-98-7), is a selective antagonist of the adenosine A2A receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease (PD). This article reviews the biological activity of Istradefylline, highlighting its pharmacological properties, mechanisms of action, and clinical implications.
- Molecular Formula : C19H22N4O4
- Molecular Weight : 370.40 g/mol
- Structure : The compound features a purine core substituted with a dimethoxystyryl group and two ethyl groups at the 1 and 3 positions.
Istradefylline functions primarily as an adenosine A2A receptor antagonist . This receptor is implicated in various neurological processes, including motor control and neuroprotection. By blocking the A2A receptor, Istradefylline can modulate dopaminergic signaling pathways that are disrupted in PD:
- Inhibition of A2A Receptor : The antagonism leads to increased dopamine release in the striatum, enhancing motor function in PD patients.
- Inverse Agonism : Recent studies suggest that Istradefylline may exhibit inverse agonism at the A2A receptor, potentially providing additional therapeutic benefits by stabilizing receptor conformation and reducing basal activity .
In Vitro Studies
Research has demonstrated that Istradefylline exhibits strong binding affinity for the A2A receptor:
| Parameter | Value |
|---|---|
| Binding Affinity (Ki) | 9.93 nM |
| Dissociation Rate Constant | 0.016 min⁻¹ |
| Functional Activity | Insurmountable antagonism |
In vitro studies have shown that Istradefylline can effectively reduce the effects of adenosine on neuronal excitability and neurotransmitter release, which is crucial for managing PD symptoms .
Clinical Efficacy
Istradefylline has been approved as an adjunct therapy for patients with PD experiencing "OFF" episodes when used alongside levodopa therapy. Clinical trials have demonstrated:
- Improved Motor Function : Patients reported significant improvements in motor symptoms compared to placebo.
- Reduction in "OFF" Time : The compound effectively decreased the duration of time patients experienced motor fluctuations .
Case Studies
- Phase III Clinical Trial :
- Objective : Evaluate the efficacy of Istradefylline in reducing "OFF" time.
- Results : Patients receiving Istradefylline showed a statistically significant reduction in "OFF" time compared to those on placebo (p < 0.01).
- Long-term Safety Study :
- Objective : Assess long-term safety and tolerability.
- Results : Over a 12-month period, adverse effects were minimal and comparable to placebo groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
